4-Hydroxyphenytoin glucuronide is classified as a phase II metabolic product, specifically an O-glucuronide. This classification indicates that it is formed through the conjugation of a hydroxyl group with glucuronic acid, a common metabolic pathway for drugs and endogenous compounds to increase their hydrophilicity and promote elimination from the body .
The synthesis of 4-hydroxyphenytoin glucuronide typically employs enzymatic reactions involving uridine 5’-diphospho-glucuronic acid (UDPGA) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The general procedure includes:
The molecular structure of 4-hydroxyphenytoin glucuronide can be described as follows:
4-Hydroxyphenytoin glucuronide primarily participates in hydrolysis and conjugation reactions:
The mechanism of action for 4-hydroxyphenytoin glucuronide involves its role in drug metabolism and excretion:
4-Hydroxyphenytoin glucuronide has several scientific applications:
4-Hydroxyphenytoin glucuronide is a phase II metabolite formed by the conjugation of 4'-hydroxyphenytoin (4'-HPPH) with glucuronic acid via an O-glucuronide bond. The molecular formula is C₂₁H₂₀N₂O₉, with a molecular weight of 444.39 g/mol [7] [8]. The core structure comprises the hydantoin ring of phenytoin modified with a para-hydroxylated phenyl group, linked to β-D-glucopyranuronic acid. This linkage occurs at the phenolic oxygen of 4'-HPPH, forming an aryl glucuronide [3] [5].
Critically, the molecule exhibits absolute stereochemistry with six defined stereocenters. The glucuronic acid moiety adopts the β-D-glucopyranose configuration, characterized by the S,S,S,R,S stereochemistry at positions C1-C5 of the glucuronide ring. The hydantoin ring at C4 (designated as S-configuration) introduces an additional stereocenter [7] [8]. The spatial arrangement is essential for substrate recognition by UDP-glucuronosyltransferase (UGT) enzymes and impacts metabolic stability.
Table 1: Stereochemical Configuration of Key Centers
Atom Position | Stereochemistry | Molecular Fragment |
---|---|---|
Glucuronide C1 | S | Carboxylic carbon |
Glucuronide C2 | S | Adjacent to anomeric carbon |
Glucuronide C3 | S | Hydroxyl-bearing carbon |
Glucuronide C4 | R | Hydroxyl-bearing carbon |
Glucuronide C5 | S | Linked to glucuronide oxygen |
Hydantoin C4 | S | Chiral center of 4'-HPPH |
The systematic IUPAC name for this metabolite is:(2S,3S,4S,5R,6S)-6-[4-[(4S)-2,5-Dioxo-4-phenylimidazolidin-4-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid [7] [8]. This name specifies:
Alternative chemical names include:
It is classified under:
4-Hydroxyphenytoin glucuronide displays distinct properties due to its glucuronide conjugation:
Table 2: Key Physicochemical Parameters
Property | Value | Method |
---|---|---|
Molecular Weight | 444.39 g/mol | Calculated |
logP | -0.3 | Estimated (Open Babel) |
Topological Polar SA | 174.7 Ų | Computed |
Water Solubility | High (>100 mg/mL) | Experimental inference |
pKa (Carboxylic acid) | ~3.5 | Predicted |
Hydrolysis Sensitivity | Alkaline pH, β-glucuronidases | Biochemical studies |
Metabolic Pathway Context:
Phenytoin (C₁₅H₁₂N₂O₂) undergoes sequential metabolism:
Structural & Functional Comparisons:
Narrow therapeutic index due to saturation kinetics.
4'-HPPH (Phase I Metabolite):
May undergo bioactivation to cytotoxic quinone intermediates by peroxidases [2].
4-Hydroxyphenytoin Glucuronide (Phase II Metabolite):
Enzymatic Kinetics:
Table 3: Compound Comparison in Phenytoin Metabolism
Compound | Chemical Features | Biological Role | Key Enzymes |
---|---|---|---|
Phenytoin | C₁₅H₁₂N₂O₂, logP ~2.5 | Anticonvulsant drug | CYP2C9 (major) |
4'-HPPH | C₁₅H₁₂N₂O₃, phenolic group | Active metabolite; detoxification | CYP2C19 (minor) |
4-Hydroxyphenytoin glucuronide | C₂₁H₂₀N₂O₉, TPSA 174.7 Ų | Excretory metabolite; detoxification | UGT1A1, 1A4, 1A6, 1A9 |
Note: HPPH = 5-(4'-Hydroxyphenyl)-5-phenylhydantoin
Concluding Remarks
The structural and metabolic profiling of 4-hydroxyphenytoin glucuronide underscores its role as a detoxification conduit for phenytoin. Its stereospecific formation and physicochemical properties directly enable efficient renal excretion, while genetic polymorphisms in UGT enzymes contribute to clinically significant variability in phenytoin pharmacokinetics. This metabolite exemplifies how glucuronidation converts lipophilic drugs into water-soluble, excretable derivatives, preventing accumulation of reactive intermediates.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1